Vermiculin

Immunosuppression Cytokine Modulation Mechanism of Action

Vermiculin (also known as vermiculine) is a macrocyclic aglycosidic dilactone (macrodiolide) antibiotic first isolated from the fermentation broth of the fungus Penicillium vermiculatum. It is a neutral, colorless crystalline substance with a melting point of 175-177 °C (with decomposition) and a characteristic UV absorbance maximum at 222 nm in methanol.

Molecular Formula C20H24O8
Molecular Weight 392.4 g/mol
CAS No. 37244-00-1
Cat. No. B1239846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVermiculin
CAS37244-00-1
Synonymsvermiculin
vermiculine
Molecular FormulaC20H24O8
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCC(=O)C=CC(=O)OC(CCC(=O)C=CC(=O)O1)CC(=O)C
InChIInChI=1S/C20H24O8/c1-13(21)11-17-7-3-15(23)6-10-20(26)28-18(12-14(2)22)8-4-16(24)5-9-19(25)27-17/h5-6,9-10,17-18H,3-4,7-8,11-12H2,1-2H3/b9-5-,10-6-
InChIKeyCFDVIOQSLRJWSU-OZDSWYPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vermiculin (CAS 37244-00-1): A Macrocyclic Dilactone with Defined Immunosuppressive and Antimicrobial Profiles


Vermiculin (also known as vermiculine) is a macrocyclic aglycosidic dilactone (macrodiolide) antibiotic first isolated from the fermentation broth of the fungus Penicillium vermiculatum [1]. It is a neutral, colorless crystalline substance with a melting point of 175-177 °C (with decomposition) and a characteristic UV absorbance maximum at 222 nm in methanol [1]. Beyond its initial characterization as an antimicrobial agent active against certain protozoa and Gram-positive bacteria [1], subsequent research has identified vermiculin as a potent immunomodulatory agent capable of suppressing both T-cell and B-cell proliferation and modulating cytokine production [2]. Its unique mechanism of immunosuppression, distinct from calcineurin inhibitors like cyclosporine A, makes it a specific tool compound for immunological research [2].

Why Vermiculin Cannot Be Interchanged with Other Macrodiolides or Standard Immunosuppressants


Vermiculin possesses a specific, multi-faceted biological profile that is not conserved across its own structural analogs or in-class compounds. Quantitative structure-activity relationship (SAR) studies demonstrate that minor modifications to the vermiculin scaffold, such as hydrogenation of its double bonds, result in a dramatic loss of both cytotoxic and antibacterial activity [1]. Furthermore, its unique immunosuppressive mechanism, which operates through a pathway distinct from that of the widely used calcineurin inhibitor cyclosporine A (CsA) [2], precludes its simple substitution with other immunomodulatory agents. The differential modulation of key cytokines, including comparably suppressed IL-10 production but divergent effects on IL-2 synthesis compared to CsA, underscores that vermiculin's immunopharmacology is unique and cannot be replicated by related compounds [2].

Quantitative Comparative Evidence for Vermiculin Differentiation


Divergent Cytokine Modulation Profile Compared to Cyclosporine A

In a direct head-to-head study, vermiculin demonstrated a distinct cytokine inhibition profile when compared to the standard immunosuppressant cyclosporine A (CsA) on activated mouse splenocytes [1]. This differential activity confirms that vermiculin operates via a mechanism distinct from calcineurin inhibition, which is the primary pathway targeted by CsA and FK506 [1].

Immunosuppression Cytokine Modulation Mechanism of Action

Superior Cytotoxic and Antibacterial Activity of the Parent Scaffold Over Hydrogenated Derivatives

Quantitative SAR analysis revealed that hydrogenation of vermiculin's core scaffold significantly diminishes its biological activity [1]. The derivatives tetrahydrovermiculin and other reduced forms were found to be inferior to the parent compound.

Structure-Activity Relationship (SAR) Cytotoxicity Antibacterial

Reduced Mutagenic and Cytotoxic Potential of Hydrogenated Vermiculin Derivatives

In a comparative study assessing both cytotoxicity and mutagenicity in V79 Chinese hamster cells, hydrogenated derivatives of vermiculin were found to be less toxic and less mutagenic than the parent compound [1]. This suggests that the specific chemical structure of vermiculin, particularly the unsaturated bonds, contributes to its potent biological effects.

Mutagenicity Cytotoxicity Structure-Activity Relationship

High-Value Research Applications for Vermiculin Based on Comparative Evidence


Investigating Non-Calcineurin Mechanisms of Immunosuppression and Combinatorial Therapy

As demonstrated by direct comparison with cyclosporine A, vermiculin suppresses immune responses through a distinct mechanism [1]. It can be used as a probe to dissect cytokine signaling pathways, particularly those involved in IL-10 and NO production, independent of calcineurin inhibition. Furthermore, its synergistic effect with CsA in prolonging allograft survival makes it a valuable tool for studying combination immunosuppressive regimens [1].

Elucidation of Critical Macrodiolide Pharmacophores via Structure-Activity Relationship (SAR) Studies

Vermiculin serves as a critical positive control and benchmark for evaluating new macrodiolide analogs. Comparative studies with its own hydrogenated derivatives (e.g., tetrahydrovermiculin) have definitively shown a loss of antibacterial and cytotoxic activity [2]. This makes vermiculin essential for research aimed at understanding the role of the unsaturated macrocyclic core and specific substituents (e.g., at position 13) in conferring biological activity [2].

Screening for Novel Immunomodulatory Compounds from Microbial Sources

Given its well-characterized, multi-faceted immunomodulatory effects—including inhibition of both Th1 and Th2 cytokine production and suppression of both T-cell and B-cell proliferation [1]—vermiculin serves as a valuable reference standard in phenotypic screening assays designed to discover new immunomodulators from fungal or other microbial fermentation broths.

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